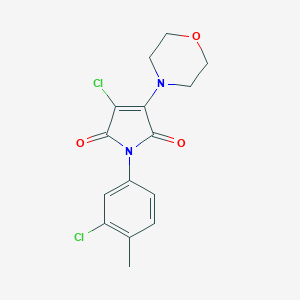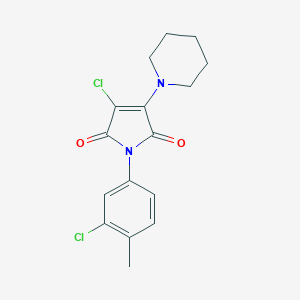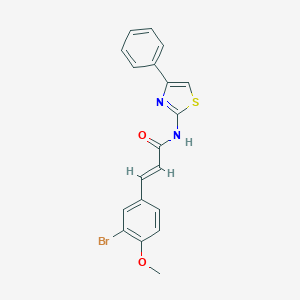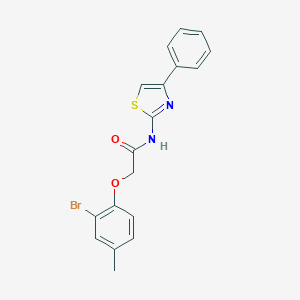![molecular formula C31H26N6O3S B380838 2-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide CAS No. 315239-13-5](/img/structure/B380838.png)
2-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C31H26N6O3S. It includes a 1,3-dioxobenzo[de]isoquinolin-2-yl group, a 1,2,4-triazol-3-yl group, and a pyridin-3-ylmethyl group. For a detailed structural analysis, it would be best to refer to a crystallography or spectroscopy study.Physical And Chemical Properties Analysis
The molecular weight of this compound is 562.6 g/mol. Unfortunately, the available resources do not provide further information on the physical and chemical properties of this compound, such as its density, boiling point, melting point, or flash point .Applications De Recherche Scientifique
Synthesis and Biological Potential
Synthesis Techniques
The process of synthesizing derivatives similar to the compound involves multiple steps, including alkylation and condensation reactions. These methods facilitate the creation of a variety of compounds with potential biological activity, by incorporating different substituents into the 1,2,4-triazole framework (Chalenko et al., 2019).
Antimicrobial and Antibacterial Activities
Derivatives of 1,2,4-triazole have shown promising results in screening for antimicrobial and antibacterial properties. This includes the potential to inhibit the growth of various bacterial and fungal strains, which indicates a broad spectrum of application in developing new antimicrobial agents (MahyavanshiJyotindra et al., 2011).
Anticancer Potential
The modification of compounds structurally related to the one , by incorporating different functional groups, has been explored for their anticancer effects. For example, replacing certain groups with alkylurea has shown to retain antiproliferative activity and reduce toxicity, indicating potential in cancer therapy research (Wang et al., 2015).
Anti-inflammatory and Antioxidant Activities
Some derivatives have been synthesized and evaluated for their anti-inflammatory and antioxidant activities, showing significant potential in treating inflammation and oxidative stress-related conditions (Baviskar et al., 2013).
CNS Activity
The exploration of triazolo-pyridine derivatives, closely related to the compound of interest, has indicated their usefulness in treating central nervous system (CNS) disorders, including depression, anxiety, and other conditions affecting the CNS (Habernickel, 2001).
Propriétés
IUPAC Name |
2-[[5-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(pyridin-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H26N6O3S/c38-27(33-19-21-8-6-16-32-18-21)20-41-31-35-34-26(37(31)23-11-2-1-3-12-23)15-7-17-36-29(39)24-13-4-9-22-10-5-14-25(28(22)24)30(36)40/h1-6,8-14,16,18H,7,15,17,19-20H2,(H,33,38) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMQZGJQIBVKHI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NCC3=CN=CC=C3)CCCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H26N6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[4-chloro-1-(2,5-dichlorophenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoic acid](/img/structure/B380755.png)
![8-{[cyclohexyl(methyl)amino]methyl}-7-hydroxy-4-methyl-2H-chromen-2-one](/img/structure/B380756.png)

![Ethyl 4-[(2-ethylphenyl)amino]quinoline-3-carboxylate](/img/structure/B380759.png)

![8-[[Butyl(methyl)amino]methyl]-3-(3,4-dimethoxyphenyl)-7-hydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B380762.png)
![Ethyl 4-(3-acetylanilino)benzo[h]quinoline-3-carboxylate](/img/structure/B380764.png)
![Ethyl 4-{[3-(methoxycarbonyl)phenyl]amino}benzo[h]quinoline-3-carboxylate](/img/structure/B380765.png)
![Ethyl 4-[(4-methylphenyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B380766.png)
![Ethyl 2-{[(3-methylphenoxy)acetyl]amino}-5-phenyl-3-thiophenecarboxylate](/img/structure/B380770.png)

![Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B380775.png)
![N-cyclopentyl-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B380777.png)
